1,4-Dibromo-2-methyl-2-butene

Vue d'ensemble

Description

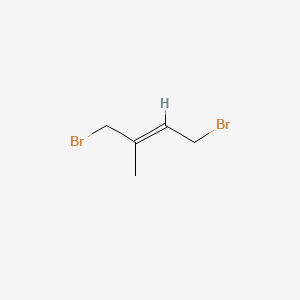

1,4-Dibromo-2-methyl-2-butene is a chemical compound with the molecular formula C5H8Br2 . It is also known by other names such as 1,4-Dibromo-2-methylbutane and (2E)-1,4-Dibromo-2-methyl-2-butene .

Synthesis Analysis

The synthesis of 1,4-Dibromo-2-methyl-2-butene can be achieved through the dibromination of alkenes . This process involves the use of various catalyst systems and reagents, primarily from bio-derivatives, including ethanol, C4 alcohols, unsaturated alcohols, and tetrahydrofuran . The reaction yields dibromides and α-bromoketones in excellent yields .Molecular Structure Analysis

The molecular structure of 1,4-Dibromo-2-methyl-2-butene consists of a carbon backbone with two bromine atoms attached to the first and fourth carbon atoms, and a methyl group attached to the second carbon atom .Chemical Reactions Analysis

1,4-Dibromo-2-methyl-2-butene can undergo various chemical reactions. For instance, it can participate in E2 elimination reactions, which are bimolecular elimination mechanisms where the reaction rate depends on the concentration of both the substrate and the base . Additionally, it can react with bromine to yield a mixture of products: 3,4-dibromo-2-methyl-1-butene, 3,4-dibromo-3-methyl-1-butene, and 1,4-dibromo-2-methyl-2-butene .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Dibromo-2-methyl-2-butene include a molecular weight of 213.898 Da . More detailed physical and chemical properties such as melting point, boiling point, and density may be available from specific suppliers .Applications De Recherche Scientifique

Electrophilic Additions to Conjugated Dienes

One of the most striking differences between conjugated dienes and typical alkenes is their behavior in electrophilic addition reactions. For example, Br2 adds to 1,3-butadiene to give a mixture of 3,4-dibromo-1-butene and 1,4-dibromo-2-butene . This reaction involves allylic carbocations as intermediates, which are stabilized by resonance between two forms .

Synthesis of Unsaturated Polytetrahydrofuran

Unsaturated polytetrahydrofuran (UPTHF), a new unsaturated polyether, was synthesized via condensation polymerization of cis-2-butene-1,4-diol and trans-1,4-dibromo-2-butene using potassium hydroxide (KOH) as a catalyst . This process demonstrates the utility of 1,4-Dibromo-2-methyl-2-butene in polymer chemistry.

Synthesis of Functionalized Monomers

Functionalized monomers are used to enhance the properties of synthetic rubbers, either by monopolymerization or copolymerization . The presence of the double bond in 1,4-Dibromo-2-methyl-2-butene makes it a suitable candidate for such applications.

Synthesis of Dibromocyclohexane

1,4-Dibromo-2-methyl-2-butene can be used in the synthesis of trans-1,2-Dibromocyclohexane . This compound has potential applications in various chemical reactions due to its cyclohexane ring and bromine substituents.

Synthesis of Dibromobutane

1,4-Dibromo-2-methyl-2-butene can also be used in the synthesis of 1,4-Dibromobutane . This compound is a useful reagent in organic synthesis, particularly in reactions involving nucleophilic substitution.

Synthesis of Dibromobutane

1,4-Dibromo-2-methyl-2-butene can be used to investigate the metabolism of two halopropanes: 1,3-dichloropropane and 2,2-dichloropropane . This highlights its potential use in biochemical research.

Mécanisme D'action

Target of Action

The primary target of 1,4-Dibromo-2-methyl-2-butene is the carbon-carbon double bond in organic compounds . The compound acts as an electrophile, seeking out electron-rich areas in other molecules .

Mode of Action

1,4-Dibromo-2-methyl-2-butene interacts with its targets through a process known as electrophilic addition . This involves the addition of an electrophile (in this case, the bromine atoms in the compound) to a carbon-carbon double bond . The reaction can occur either at C1 or at C3 because both carbons share the positive charge . This results in the formation of 1,4-addition products .

Biochemical Pathways

The compound affects the biochemical pathway involving the addition of electrophiles to conjugated dienes . This pathway is significant in organic chemistry and biochemistry, as it can lead to the formation of a variety of complex molecules .

Result of Action

The result of the action of 1,4-Dibromo-2-methyl-2-butene is the formation of new compounds through the addition of bromine atoms to carbon-carbon double bonds . This can lead to the creation of a variety of products, depending on the specific reactants involved .

Action Environment

The action of 1,4-Dibromo-2-methyl-2-butene can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and outcome of the reaction . Additionally, the presence of other substances can also influence the reaction, potentially leading to different products .

Propriétés

IUPAC Name |

(E)-1,4-dibromo-2-methylbut-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2/c1-5(4-7)2-3-6/h2H,3-4H2,1H3/b5-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICPKHPJQJZCFP-GORDUTHDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCBr)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CBr)/CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031493 | |

| Record name | 2-Butene, 1,4-dibromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butene, 1,4-dibromo-2-methyl- | |

CAS RN |

18860-95-2 | |

| Record name | 2-Butene, 1,4-dibromo-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018860952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1,4-dibromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]-](/img/structure/B3048884.png)

![Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl-](/img/structure/B3048890.png)

![Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate](/img/structure/B3048892.png)

![4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-6,6-dimethyl-](/img/structure/B3048894.png)

![[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B3048901.png)

![[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B3048903.png)